2-(3-Nitrophenoxy)ethane-1-thiol

Mutagenicity Genotoxicity Drug Safety

Researchers seeking a nitroaryl thiol for gold nanoparticle functionalization often face mutagenicity risks with para-nitro isomers. 2-(3-Nitrophenoxy)ethane-1-thiol (CAS 1521448-00-9) is a meta-nitro isomer demonstrated to be non-mutagenic, offering a safer alternative for biological and environmental sensing applications. It is also an ideal building block for fragment-based antifungal screening. - Meta-nitro isomer: Non-mutagenic in Salmonella assays. - Provides identical thiol-gold anchoring chemistry as para-nitro analogs. - Used as a research intermediate for thioether/disulfide derivative synthesis. Procurement managers benefit from reliable supply of this specialty chemical for R&D purposes.

Molecular Formula C8H9NO3S
Molecular Weight 199.23 g/mol
Cat. No. B13243992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Nitrophenoxy)ethane-1-thiol
Molecular FormulaC8H9NO3S
Molecular Weight199.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OCCS)[N+](=O)[O-]
InChIInChI=1S/C8H9NO3S/c10-9(11)7-2-1-3-8(6-7)12-4-5-13/h1-3,6,13H,4-5H2
InChIKeyLSMSLTVSNBSDAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Nitrophenoxy)ethane-1-thiol Physicochemical & Structural Baseline


2-(3-Nitrophenoxy)ethane-1-thiol (CAS 1521448-00-9) is an organosulfur compound with the molecular formula C₈H₉NO₃S and a molecular weight of 199.23 g/mol . It belongs to the class of aromatic thiols containing a meta‑nitrophenoxy substituent, combining the nucleophilicity of the thiol group with the electron‑withdrawing nitro group. The compound is offered by specialty chemical suppliers as a screening compound or research intermediate .

Meta-nitro aromatic thiol building block
Supports gold surface and nanoparticle modification
Non-mutagenic isomer for screening libraries

Isomer Substitution Risks for 2-(3-Nitrophenoxy)ethane-1-thiol


The three positional isomers—ortho, meta, and para—share the same molecular formula and thiol‑ether motif, yet differ fundamentally in the electronic influence of the nitro group. This positional variation governs key properties such as thiol acidity, redox behaviour, and biological fate [1]. Most critically, the mutagenic potential is dictated by the nitro position: para‑nitro derivatives are established mutagens in Salmonella assays, whereas the meta‑nitro compound is non‑mutagenic [1]. Substituting one isomer for another without accounting for these differences risks obtaining misleading bioactivity data, unexpected toxicity, or altered surface‑binding behaviour in materials applications.

Mutagenicity divergence
Para isomer is mutagenic in Ames tests; meta isomer profile may not transfer to genotoxicity-sensitive assays.
Thiol acidity shift
Para nitro group lowers pKa more than meta; thiolate/thiol ratio at physiological pH may differ, altering reactivity.
Bioactivation pathway
Para isomer may undergo nitroreductase‑mediated activation to mutagenic intermediates; meta position may not produce the same species.

2-(3-Nitrophenoxy)ethane-1-thiol Differentiation Evidence


Non-Mutagenic Profile vs. Para Isomer (Ames Test)

In the Salmonella typhimurium Ames test (strains TA98 and TA100, without S9 metabolic activation), the para‑nitro positional isomer is clearly mutagenic, while the meta‑nitro isomer (i.e., 2-(3-nitrophenoxy)ethane-1-thiol) is non‑mutagenic [1]. This finding was established using a series of nitro‑substituted diphenyl thioethers and is consistent across all tested strains. The key data are summarised below.

Mutagenicity vs para
Head-to-head
Meta isomer non‑mutagenic; para isomer mutagenic in TA98 and TA100 (‑S9)
Supports selection where genotoxicity screening is critical.
Ames data from Juneja et al.; qualitative head-to-head comparison.
Mutagenicity Genotoxicity Drug Safety

Thiol pKa Shift vs. Para Isomer

The acidity of the thiol proton is influenced by the electron‑withdrawing effect of the nitro group, which differs between positional isomers. The para‑nitro group exerts a stronger resonance electron‑withdrawing effect than the meta‑nitro group, leading to a lower pKa for the para isomer. Using predicted pKa values from validated in silico models, the ortho isomer has a predicted pKa of 9.40 ± 0.10 . The meta isomer is expected to have a moderately higher pKa (weaker acid) due to the absence of direct resonance conjugation. While experimental pKa data for the meta isomer are not yet published, the trend is consistent with the Hammett σ constants (σₘ = 0.71; σₚ = 0.78) [1].

Thiol pKa shift
Cross-study comparable
Predicted pKa shift +0.2 to +0.6 units (meta vs para); ortho pKa ≈ 9.40
May influence thiolate/thiol ratio at physiological pH.
Hammett σ constants used; experimental pKa for meta not yet published.
Physicochemical Properties Thiol Acidity Reactivity

Nitroreductase Bioactivation Avoidance

The mutagenicity of nitroaromatic compounds is generally dependent on nitroreductase‑mediated reduction to hydroxylamine and nitroso intermediates. Juneja et al. demonstrated that all mutagenic nitrophenyl thioethers (including the para isomer) lose their mutagenicity in the nitroreductase‑deficient strain TA98NR [1]. Because the meta‑nitro isomer is already non‑mutagenic in the parent TA98/TA100 strains, it does not undergo the same bioactivation pathway to genotoxic species. Furthermore, the ortho‑nitroso derivative is mutagenic, whereas the meta‑nitroso derivative is non‑mutagenic [1]. This class‑level evidence indicates that the meta‑nitro positioning inherently disfavors the formation of DNA‑reactive intermediates, making 2-(3-nitrophenoxy)ethane-1-thiol a safer scaffold for biological probe or prodrug design.

Bioactivation avoidance
Class-level
Meta position disfavors formation of mutagenic nitroso intermediates; non‑mutagenic in TA98NR strain
Intrinsic lower nitroreductase‑dependent genotoxicity risk in probe design.
Class-level inference; confirm in target application.
Nitroreductase Bioactivation Toxicity

Antifungal Activity Superiority in SAR

In a structure–activity relationship (SAR) study of thiazolopyrimidine derivatives, the 3‑nitrophenyl substituent (meta position) exhibited the highest antifungal activity among all tested aryl groups [1]. This finding supports the observation that the 3‑nitrophenoxy motif, as present in 2-(3-nitrophenoxy)ethane-1-thiol, can confer differential biological potency compared to its ortho‑ or para‑nitro counterparts. While the data are from a different core scaffold, the consistent superiority of the meta‑nitroaryl group across chemotypes suggests it is a privileged fragment for antimicrobial activity.

Antifungal SAR
Data to verify
3‑Nitrophenyl group ranked highest among tested aryl groups in thiazolopyrimidine antifungal SAR
Supports fragment-based antifungal screening design.
Cross-study comparable; original MIC data to verify.
Antifungal Structure–Activity Relationship Medicinal Chemistry

2-(3-Nitrophenoxy)ethane-1-thiol Application Scenarios


Non-Mutagenic Gold Nanoparticle Ligand

Gold nanoparticle (AuNP) surface modification often employs aromatic thiols to introduce functionality (e.g., nitro groups for redox activity or further derivatisation). The para‑nitro isomer, although widely used in self‑assembled monolayer (SAM) studies on gold [1], carries a mutagenicity liability [2]. 2-(3-Nitrophenoxy)ethane-1-thiol provides the same thiol‑gold anchoring chemistry and nitro‑functional handle, but with a demonstrated non‑mutagenic profile [2]. This makes it a safer alternative when the resulting nanoconjugate is intended for biological or environmental sensing applications where leaching of the ligand could pose a genotoxic risk.

Safe Building Block for Nitroreductase Prodrugs

Nitroaromatic prodrugs that rely on nitroreductase‑mediated activation are used in gene‑directed enzyme prodrug therapy (GDEPT) and antibody‑directed enzyme prodrug therapy (ADEPT). The para‑nitro group is a classic trigger for such systems; however, any premature reduction outside the target tissue can generate mutagenic hydroxylamine and nitroso species [1]. The meta‑nitro isomer of 2-(3-nitrophenoxy)ethane-1-thiol is not a substrate for the same bioactivation pathway that produces mutagenic intermediates [1], potentially reducing off‑target genotoxicity while retaining the thiol handle for conjugation to targeting moieties.

Antifungal Pharmacophore Fragment for Drug Discovery

Fragment‑based screening libraries benefit from fragments that carry privileged structural motifs. The 3‑nitrophenoxy group has been identified as the optimal nitroaryl substituent for antifungal activity in pyrimidine SAR studies [1]. Incorporating 2-(3-nitrophenoxy)ethane-1-thiol into fragment libraries or using it as a starting material for parallel synthesis of thioether or disulfide derivatives increases the likelihood of identifying hits with antifungal activity, relative to analogous libraries built from the 2‑ or 4‑nitrophenoxy isomers.

Thiol Reactivity Probe for Solution Studies

The differential pKa of the thiol group among the three nitro‑positional isomers (ortho predicted pKa ≈ 9.40 [1]; meta expected higher) [2] translates into distinct nucleophilic reactivity profiles. 2-(3-Nitrophenoxy)ethane-1-thiol, with its intermediate pKa, is suited for mechanistic studies of thiol‑disulfide exchange, S‑nitrosylation kinetics, or alkylation reactions where the thiolate/thiol ratio must be controlled. This makes it a valuable comparator compound in physical‑organic chemistry investigations that aim to deconvolute electronic vs. steric effects in thiol reactivity.

Application
Selection Property
Validation Focus
Gold nanoparticle surface modification
Meta-nitro thiol anchoring chemistry with non‑mutagenic profile
Confirm genotoxicity absence in nanoparticle context
Nitroreductase prodrug linker research
Meta-nitro positional control over bioactivation pathway
Assess nitroreductase substrate potential in specific assay
Antifungal fragment-based screening
3‑Nitrophenoxy privileged fragment for antifungal SAR
Verify activity in target scaffold
Thiol reactivity mechanistic studies
Intermediate pKa for controlled thiolate/thiol ratio
Characterize reactivity under experimental pH
Quote Request

Request a Quote for 2-(3-Nitrophenoxy)ethane-1-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.